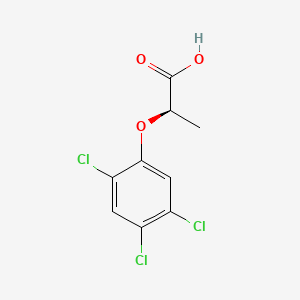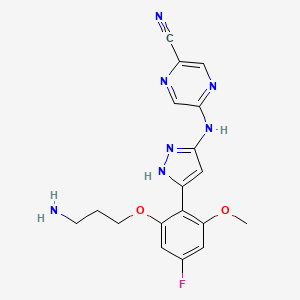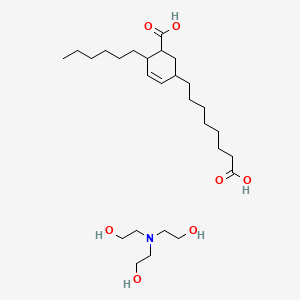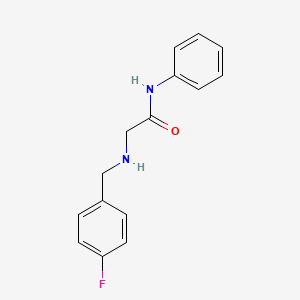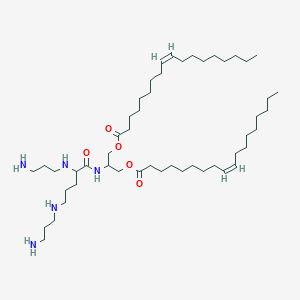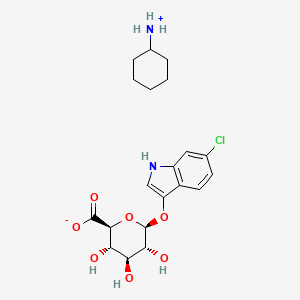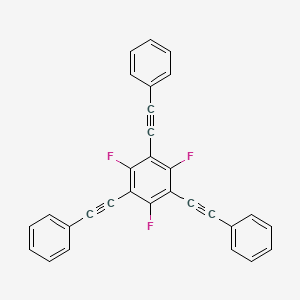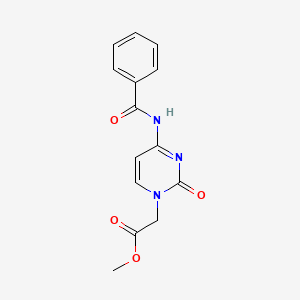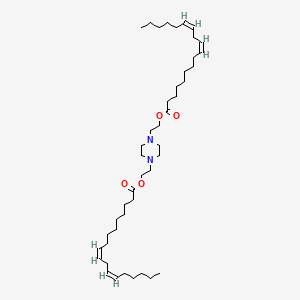
AA3-DLin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AA3-DLin is an ionizable cationic amino lipid with a pKa of 5.8. It has been widely used in combination with other lipids to form lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA). This compound has shown significant potential in various applications, including the development of vaccines and gene therapies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
AA3-DLin is synthesized through a one-step chemical-biological enzyme-catalyzed esterification method using Candida antarctica Lipase B. This method involves the esterification of piperazine-1,4-diylbis(ethane-2,1-diyl) with (9Z,9’Z,12Z,12’Z)-bis(octadeca-9,12-dienoate) .
Industrial Production Methods
In industrial settings, this compound is prepared using a microfluidic mixing process. The organic phase contains this compound, dioleoylphosphatidylethanolamine (DOPE), cholesterol, and dimyristoyl glycerol-polyethylene glycol (DMG-PEG), while the aqueous phase contains the mRNA of interest in sodium acetate buffer (25 mM, pH 5) .
Análisis De Reacciones Químicas
Types of Reactions
AA3-DLin primarily undergoes esterification reactions. It is also involved in electrostatic interactions due to its ionizable nature, which allows it to condense negatively charged mRNA molecules .
Common Reagents and Conditions
The common reagents used in the synthesis of this compound include piperazine-1,4-diylbis(ethane-2,1-diyl) and (9Z,9’Z,12Z,12’Z)-bis(octadeca-9,12-dienoate). The reaction conditions typically involve the use of Candida antarctica Lipase B as a catalyst .
Major Products
The major product formed from the esterification reaction is this compound itself, which is then used to form LNPs for mRNA delivery .
Aplicaciones Científicas De Investigación
AA3-DLin has been extensively studied for its applications in various fields:
Mecanismo De Acción
AA3-DLin exerts its effects through the formation of LNPs, which encapsulate mRNA molecules. The ionizable nature of this compound allows it to condense negatively charged mRNA via electrostatic interactions. Once the LNPs are taken up by cells, the acidic environment of the endosomes protonates this compound, destabilizing the endosomal membrane and facilitating the release of mRNA into the cytoplasm for protein translation .
Comparación Con Compuestos Similares
Similar Compounds
SM-102: Another ionizable lipid used in the formation of LNPs for mRNA delivery.
MC3: A cationic lipid used in the formulation of LNPs for siRNA delivery.
DLin-MC3-DMA: A lipid used in the development of Onpattro, the first FDA-approved siRNA drug.
Uniqueness of AA3-DLin
This compound stands out due to its high mRNA delivery efficiency and long-term stability. It can be stored at -20°C for up to 12 months without degrading the efficiency of mRNA delivery . Additionally, this compound LNPs have shown robust immunogenicity in preclinical studies, making them a promising candidate for various therapeutic applications .
Propiedades
Fórmula molecular |
C44H78N2O4 |
|---|---|
Peso molecular |
699.1 g/mol |
Nombre IUPAC |
2-[4-[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxyethyl]piperazin-1-yl]ethyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C44H78N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(47)49-41-39-45-35-37-46(38-36-45)40-42-50-44(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-42H2,1-2H3/b13-11-,14-12-,19-17-,20-18- |
Clave InChI |
LJCULYBZRITLON-MAZCIEHSSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCCN1CCN(CC1)CCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)OCCN1CCN(CC1)CCOC(=O)CCCCCCCC=CCC=CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



